molecular formula C19H19N5O3 B7692774 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7692774
M. Wt: 365.4 g/mol
InChI Key: FEYBDUWRRQOLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole, also known as MPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have antibacterial effects by inhibiting the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential applications in various fields such as cancer research and drug development. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have anti-cancer properties and can be used in the development of new drugs for the treatment of cancer. However, one of the limitations of using 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential toxicity. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have toxic effects on certain cells, and its toxicity needs to be further studied.

Future Directions

There are many future directions for research on 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. One of the future directions is to study the potential applications of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have neuroprotective effects and can be used in the development of new drugs for the treatment of these diseases. Another future direction is to study the potential toxicity of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole and its effects on different cell types. This will help in the development of safer drugs that can be used in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid with pyridine-3-carboxylic acid hydrazide in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction produces 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole as a yellow solid with a yield of around 70%.

Scientific Research Applications

5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has also been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13-4-3-9-23(12-13)16-7-6-14(10-17(16)24(25)26)19-21-18(22-27-19)15-5-2-8-20-11-15/h2,5-8,10-11,13H,3-4,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYBDUWRRQOLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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